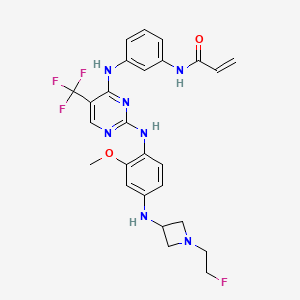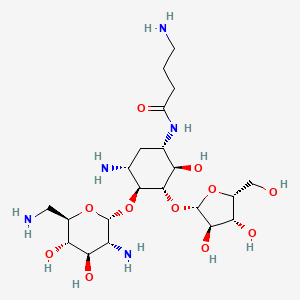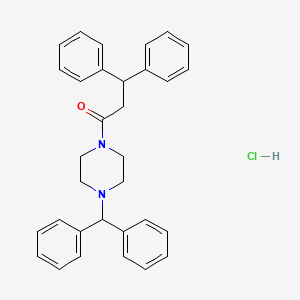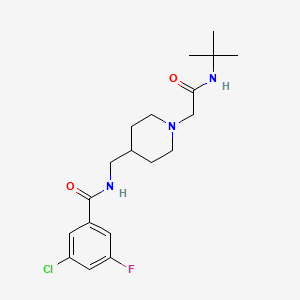
CNX-2006
Descripción general
Descripción
CNX-2006 es un inhibidor novedoso e irreversible del receptor del factor de crecimiento epidérmico (EGFR). Está específicamente diseñado para dirigirse e inhibir la mutación T790M en EGFR, que es una causa común de resistencia a los inhibidores de la tirosina quinasa de primera generación en pacientes con cáncer de pulmón de células no pequeñas (NSCLC) . This compound es un prototipo para CO-1686, que actualmente se encuentra en ensayos clínicos para el tratamiento del cáncer de pulmón con mutación EGFR .
Aplicaciones Científicas De Investigación
CNX-2006 tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la oncología y la biología molecular. Se utiliza para estudiar los mecanismos de resistencia a los fármacos en el cáncer de pulmón con mutación EGFR y para desarrollar nuevas estrategias terapéuticas. La capacidad del compuesto para inhibir selectivamente la mutación T790M lo convierte en una herramienta valiosa para investigar el papel de EGFR en la progresión del cáncer y para probar la eficacia de las terapias combinadas . Además, this compound se utiliza en modelos preclínicos para evaluar su potencial como tratamiento para otros cánceres con mutaciones similares .
Mecanismo De Acción
El mecanismo de acción de CNX-2006 implica su unión selectiva e irreversible a la forma mutante T790M de EGFR. Al formar un enlace covalente con el residuo de cisteína en el sitio de unión al ATP, this compound inhibe eficazmente la actividad quinasa del receptor mutante. Esta inhibición evita la activación de las vías de señalización aguas abajo, como la vía RAS/MEK/ERK, que son cruciales para la supervivencia y la proliferación de las células tumorales . La selectividad del compuesto para la mutación T790M sobre el receptor de tipo salvaje minimiza los efectos fuera del objetivo y mejora su potencial terapéutico .
Análisis Bioquímico
Biochemical Properties
CNX-2006 has been shown to inhibit EGFR-T790M cells growth up to 1000-fold more compared to wild-type EGFR cells . The inhibition of EGFR is observed in cells harbouring the T790M mutation at IC50 values below 20 nM after 1 hour exposure to the drug . This suggests that this compound interacts with the EGFR enzyme, specifically targeting the T790M mutation.
Cellular Effects
In non-small cell lung cancer (NSCLC) models expressing mutant EGFR-T790M, this compound inhibited EGFR signaling This suggests that this compound influences cell function by impacting cell signaling pathways, specifically the EGFR pathway
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the EGFR enzyme . It is an irreversible inhibitor, suggesting that it forms a covalent bond with the enzyme, leading to permanent inhibition
Temporal Effects in Laboratory Settings
It has been observed that continuous this compound treatment on drug-sensitive EGFR mutant cells leads to resistance more slowly than erlotinib . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Métodos De Preparación
La síntesis de CNX-2006 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas exactas y los métodos de producción industrial son de propiedad exclusiva y no se divulgan completamente en la literatura pública.
Análisis De Reacciones Químicas
CNX-2006 se somete a varias reacciones químicas, centrándose principalmente en su interacción con la mutación T790M de EGFR. El compuesto forma un enlace covalente con el residuo de cisteína en el sitio de unión al ATP del EGFR mutante, lo que lleva a una inhibición irreversible. Los reactivos comunes utilizados en estas reacciones incluyen disolventes como el dimetilsulfóxido (DMSO) y tampones para mantener el pH adecuado . El producto principal formado a partir de estas reacciones es el complejo EGFR inhibido, que evita la señalización aguas abajo y la proliferación de células tumorales .
Comparación Con Compuestos Similares
CNX-2006 es único en su alta selectividad e inhibición irreversible del EGFR mutante T790M. Compuestos similares incluyen otros inhibidores de la tirosina quinasa de segunda generación como afatinib, dacomitinib y neratinib, que también se dirigen a mutaciones EGFR pero con diferentes grados de eficacia y selectividad . A diferencia de estos inhibidores, this compound tiene una actividad mínima contra el receptor de tipo salvaje, lo que reduce la probabilidad de efectos adversos y permite una dosis más alta . Esta propiedad distintiva hace que this compound sea un candidato prometedor para superar la resistencia en el cáncer de pulmón con mutación EGFR .
Propiedades
IUPAC Name |
N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRTTWIPACGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CNX-2006 a promising drug candidate for EGFR-mutant NSCLC, especially in the context of acquired resistance to first-line TKIs?
A1: this compound is a novel, irreversible EGFR-TKI designed to overcome the acquired resistance commonly seen with first-generation EGFR-TKIs like gefitinib and erlotinib. This resistance often arises from the emergence of the secondary EGFR T790M “gatekeeper” mutation. Unlike earlier TKIs, this compound displays high selectivity for EGFR with the T790M mutation, exhibiting potent activity against both common and uncommon EGFR mutations []. Preclinical studies show it effectively inhibits the growth of NSCLC cells harboring these mutations, both in vitro and in vivo [, , ]. Importantly, this compound demonstrates a reduced ability to select for T790M-mediated resistance compared to earlier-generation TKIs [], making it a promising therapeutic option for NSCLC patients who have developed resistance to first-line therapies.
Q2: Can you elaborate on the mechanisms of acquired resistance observed with this compound and their implications for therapeutic strategies?
A2: While this compound shows promise in overcoming T790M-mediated resistance, studies have identified alternative mechanisms of acquired resistance to this drug. One such mechanism involves the amplification of the MET proto-oncogene, either alongside or independent of the T790M mutation []. This bypass signaling can be addressed through combination therapy with this compound and a MET-TKI. Interestingly, researchers observed a phenomenon termed "oncogene swap," where the amplified EGFR mutant allele (including T790M) is lost, and MET amplification takes over as the primary driver of oncogenesis []. In such instances, MET-TKI alone proved effective in overcoming resistance. Another study highlighted the critical role of NF-κB1 in driving acquired resistance to this compound []. This suggests that inhibiting NF-κB pathway members could be a viable therapeutic strategy for patients who progress after treatment with mutant-selective EGFR-TKIs like this compound.
Q3: What are the next steps in research involving this compound?
A3: While preclinical data on this compound is promising, further research is necessary to fully understand its potential and limitations. This includes:
- Galvani, E., et al. (2013). Abstract 3244: Role of epithelial-mesenchymal transition (EMT) in sensitivity to this compound, a novel mutant-selective EGFR inhibitor which overcomes in vitro T790M-mediated resistance in NSCLC. Cancer Research, 73(8 Supplement), Abstract nr 3244. []
- Ohashi, K., et al. (2013). Abstract 2101A: this compound, a novel irreversible epidermal growth factor receptor (EGFR) inhibitor, selectively inhibits EGFR T790M and fails to induce T790M-mediated resistance in vitro. Cancer Research, 73(8 Supplement), Abstract nr 2101A. []
- Galvani, E., et al. (2015). NF-κB drives acquired resistance to a novel mutant-selective EGFR inhibitor. []
- Sueoka-Aragane, N., et al. (2017). Oncogene swap as a novel mechanism of acquired resistance to epidermal growth factor receptor‐tyrosine kinase inhibitor in lung cancer. Cancer Science, 108(10), 2006-2013. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)


